molecular formula C9H7IN2O B8454010 3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole

3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8454010
M. Wt: 286.07 g/mol
InChI Key: KINUYNIEUDZWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

3-(4-iodophenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H7IN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

KINUYNIEUDZWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (1.62 ml) was added to a solution of 4-iodobenzamidoxime (5.24 g) in pyridine (35 ml) at ambient temperature. The reaction mixture was heated at reflux for 3 hours. The mixture was cooled to ambient temperature, evaporated and ice-water was added to the residue. The solid was collected by filtration, washed with water and recrystallised from acetonitrile to give 3-(4-iodophenyl)-5-methyl-1,2,4-oxadiazole (4.43 g), m.p. 121°-122° C.; microanalysis found: C, 37.6; H, 2.4; N, 9.7%; C9H7IN2O requires: C, 37.8; H, 2.47; N, 9.79%; NMR: 2.66(3H,s), 7.77(2H,dd) and 7.94(2H,dd); m/z 287(M+H).
Quantity
1.62 mL
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reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the product obtained in Step B above (9.7 g, 31.9 mmol) in 300 ml of toluene there are added 150 mg of para-toluenesulphonic acid and the reaction mixture is heated at reflux, using a Dean-Stark installation, for 24 hours. The mixture is evaporated to dryness and dried using a vacuum pump.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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